molecular formula C13H15ClN2S B2394629 3-(1-Benzothiophen-2-ylmethylamino)-2-methylpropanenitrile;hydrochloride CAS No. 2567502-75-2

3-(1-Benzothiophen-2-ylmethylamino)-2-methylpropanenitrile;hydrochloride

Cat. No. B2394629
CAS RN: 2567502-75-2
M. Wt: 266.79
InChI Key: SRIZUEKTPPFLDU-UHFFFAOYSA-N
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Description

The compound “3-(1-Benzothiophen-2-ylmethylamino)-2-methylpropanenitrile;hydrochloride” is a chemical compound that contains a benzothiophene group . The benzothiophene group is an aromatic heterocyclic compound, which is present in a large number of natural and non-natural compounds .


Synthesis Analysis

The synthesis of benzothiophene derivatives has attracted intensive research due to their wide range of applicability . Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular structure of “3-(1-Benzothiophen-2-ylmethylamino)-2-methylpropanenitrile;hydrochloride” can be analyzed using various spectroscopic techniques . Theoretical and actual NMR chemical shifts can be used to understand the structure of the compound .


Chemical Reactions Analysis

Benzothiophene derivatives have been employed as organic photoelectric materials, while several benzothiophenes have been used as organic semiconductors . Benzothiophenes have also been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-Benzothiophen-2-ylmethylamino)-2-methylpropanenitrile;hydrochloride” can be determined using various analytical techniques . For instance, the compound’s molecular weight, density, melting point, and boiling point can be determined .

properties

IUPAC Name

3-(1-benzothiophen-2-ylmethylamino)-2-methylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S.ClH/c1-10(7-14)8-15-9-12-6-11-4-2-3-5-13(11)16-12;/h2-6,10,15H,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIZUEKTPPFLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC2=CC=CC=C2S1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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